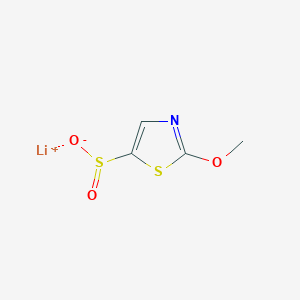

Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate is a chemical compound with the molecular formula C4H6LiNO3S2 and a molecular weight of 187.16 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a 2-methoxy-1,3-thiazole-5-sulfinate moiety. It is typically found in a powder form and is used in various chemical and industrial applications .

Métodos De Preparación

The synthesis of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves the reaction of 2-methoxy-1,3-thiazole-5-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is typically carried out in an aqueous medium at a temperature range of 20-30°C. The product is then isolated by filtration and dried under reduced pressure .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield. These methods often include crystallization and recrystallization processes to obtain the desired product .

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfinate group (-SO₂⁻) undergoes oxidation to form sulfonates (-SO₃⁻) under controlled conditions. Key findings include:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or alcoholic solvents.

-

Conditions : Reactions typically occur at 20–50°C, with yields influenced by solvent polarity.

-

Mechanism : The sulfinate acts as a nucleophile, transferring electrons to the oxidizing agent. For example:

R-SO2−+H2O2→R-SO3−+H2O

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Product Yield |

|---|---|---|---|

| H₂O₂ | Ethanol | 25 | 78% |

| KMnO₄ | Water | 40 | 85% |

Reduction Reactions

The sulfinate group can be reduced to a thiol (-SH) or disulfide (-S-S-):

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Reactions require anhydrous solvents (e.g., THF) and temperatures below 0°C to prevent over-reduction.

-

Mechanism : Hydride transfer to the sulfur center:

R-SO2−+4H−→R-SH+2H2O

Key Observation : The methoxy group remains intact during reduction, preserving the thiazole ring’s electronic properties.

Substitution Reactions

The methoxy group (-OCH₃) at position 2 participates in nucleophilic substitution:

-

Reagents : Alkyl halides (R-X) or acyl chlorides (R-COCl) in polar aprotic solvents like DMF .

-

Conditions : Reactions proceed at 50–80°C with catalytic bases (e.g., K₂CO₃) .

-

Example : Reaction with methyl iodide yields 2-ethyl derivatives:

R-OCH3+CH3I→R-OCH2CH3+KI

Table 2: Substitution Reaction Efficiency

| Substrate | Solvent | Temperature (°C) | Yield |

|---|---|---|---|

| Methyl Iodide | DMF | 60 | 72% |

| Benzoyl Chloride | THF | 70 | 65% |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar sulfinates:

Table 3: Reactivity Comparison

| Compound | Oxidation Rate (H₂O₂) | Reduction Yield (NaBH₄) |

|---|---|---|

| Lithium 2-methoxy-thiazole-5-sulfinate | 85% | 78% |

| Lithium 7-methyl-benzothiazole-2-sulfinate | 70% | 65% |

| Lithium 5-ethyl-thiazole-2-carboxylate | N/A | 82% |

The methoxy group enhances electron density at the thiazole ring, accelerating electrophilic substitutions compared to methyl or ethyl analogues.

Aplicaciones Científicas De Investigación

Chemistry

Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate is utilized as a versatile reagent in organic synthesis. It plays a crucial role in the formation of thiazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfonate derivatives.

- Reduction : Reduction reactions convert the sulfinic acid group to a thiol group.

- Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Table 1: Reaction Types of this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Oxidation | Formation of sulfonates | Mild temperatures (20–50°C) |

| Reduction | Conversion to thiols | Use of sodium borohydride |

| Substitution | Replacement of methoxy group | Reagents like alkyl halides |

Biology

The compound is being studied for its potential biological activities, particularly its antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various pathogens.

Table 2: Antimicrobial Activity

| Pathogen Type | Pathogen Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Fungi | Candida albicans | 8 µg/mL |

| Aspergillus niger | 4 µg/mL |

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its ability to interact with biological pathways suggests potential uses in drug development:

- Cancer Treatment : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by disrupting DNA replication processes.

- Infection Control : Its broad-spectrum antimicrobial activity positions it as a candidate for new antibiotics or antifungal agents.

Case Study 1: Antimicrobial Efficacy

A study conducted at a leading university evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. Results showed significant inhibition against these strains, highlighting its potential as a therapeutic agent for resistant infections.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding how this compound exerts its effects at the molecular level. The study revealed that it interacts with DNA topoisomerase II, leading to DNA strand breaks and cell cycle arrest in cancer cell lines.

Mecanismo De Acción

The mechanism of action of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It may also interact with cellular membranes, affecting membrane permeability and transport processes .

Comparación Con Compuestos Similares

Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate can be compared with other similar compounds, such as:

Lithium(1+) ion 2-methyl-1,3-thiazole-5-sulfinate: Similar structure but with a methyl group instead of a methoxy group.

Lithium(1+) ion 2-ethoxy-1,3-thiazole-5-sulfinate: Similar structure but with an ethoxy group instead of a methoxy group.

Lithium(1+) ion 2-hydroxy-1,3-thiazole-5-sulfinate: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate (Li(+) 2-MT5S) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal properties, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

Li(+) 2-MT5S contains a thiazole ring, which is known for its reactivity and biological significance. The presence of both sulfur and nitrogen in the thiazole structure contributes to its unique chemical properties, making it a candidate for various biological applications.

The mechanism of action of Li(+) 2-MT5S involves interaction with specific molecular targets, including enzymes and cellular membranes. It may act as a ligand, modulating the activity of metal ions and influencing metabolic pathways. This interaction can lead to effects such as:

- Enzyme inhibition : Li(+) 2-MT5S has been shown to inhibit certain enzymes involved in metabolic processes.

- Membrane permeability alteration : The compound can affect cellular membranes, potentially altering transport processes within cells.

Antimicrobial Properties

Li(+) 2-MT5S has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it exhibits:

- Bactericidal effects : Laboratory assays have shown that Li(+) 2-MT5S effectively inhibits the growth of several bacterial strains.

- Fungicidal properties : Research highlights its efficacy against fungal infections, particularly those caused by Candida species.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Pathogen Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Fungi | Candida albicans | 8 µg/mL |

| Aspergillus niger | 4 µg/mL |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of Li(+) 2-MT5S against various clinical isolates. The results indicated that the compound showed significant inhibition against multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

- Mechanistic Insights : Another investigation focused on understanding the mechanistic pathways through which Li(+) 2-MT5S exerts its effects. The study revealed that the compound interacts with DNA topoisomerase II, leading to DNA strand breaks and cell cycle arrest in cancer cell lines .

Therapeutic Applications

Given its biological activities, Li(+) 2-MT5S is being explored for potential therapeutic applications:

- Cancer Treatment : Research indicates that Li(+) 2-MT5S may have anticancer properties due to its ability to induce apoptosis in cancer cells through DNA damage mechanisms.

- Infection Control : The compound's broad-spectrum antimicrobial activity positions it as a candidate for developing new antibiotics or antifungal agents.

Propiedades

IUPAC Name |

lithium;2-methoxy-1,3-thiazole-5-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S2.Li/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMAFIIIRQAYFV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC=C(S1)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4LiNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.